molecular formula C10H15BO2 B14031218 (3-Isopropyl-5-methylphenyl)boronic acid

(3-Isopropyl-5-methylphenyl)boronic acid

Cat. No.: B14031218
M. Wt: 178.04 g/mol
InChI Key: VDFMKAYBTFEZMG-UHFFFAOYSA-N
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Description

(3-Isopropyl-5-methylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. Boronic acids are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (3-Isopropyl-5-methylphenyl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester. This reaction is typically performed at low temperatures to prevent over-alkylation, which can lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: Industrial production of boronic acids often involves hydroboration, where a B-H bond is added across an alkene or alkyne to form the corresponding alkyl or alkenylborane. This method is rapid and allows for the exploration of organoborane chemistry .

Chemical Reactions Analysis

Types of Reactions: (3-Isopropyl-5-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Boronic esters.

    Reduction: Borohydrides.

    Substitution: Biaryl compounds.

Mechanism of Action

The mechanism of action of (3-Isopropyl-5-methylphenyl)boronic acid involves its ability to form reversible covalent complexes with molecules containing vicinal diols, such as sugars and amino acids. This property makes it useful in molecular recognition and catalysis. In Suzuki-Miyaura coupling, the boronic acid transfers its organic group to a palladium catalyst, facilitating the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 3-Methylphenylboronic acid
  • 4-Methylphenylboronic acid
  • 3-Isopropylphenylboronic acid

Comparison: (3-Isopropyl-5-methylphenyl)boronic acid is unique due to the presence of both isopropyl and methyl groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to other boronic acids, it may offer different steric and electronic properties, making it suitable for specific applications in organic synthesis and catalysis .

Properties

Molecular Formula

C10H15BO2

Molecular Weight

178.04 g/mol

IUPAC Name

(3-methyl-5-propan-2-ylphenyl)boronic acid

InChI

InChI=1S/C10H15BO2/c1-7(2)9-4-8(3)5-10(6-9)11(12)13/h4-7,12-13H,1-3H3

InChI Key

VDFMKAYBTFEZMG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)C(C)C)C)(O)O

Origin of Product

United States

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